Tert-butyl 7-methoxy-1H-indole-1-carboxylate
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Overview
Description
“Tert-butyl 7-methoxy-1H-indole-1-carboxylate” is a chemical compound utilized in scientific research for various purposes . Its diverse applications range from drug discovery to material synthesis, making it an essential component in the field of chemistry.
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of C 32 H 12 BF 24 (1-) *C 36 H 43 AuN (1+) in chloroform at 20℃ for 4 hours in an inert atmosphere . Another method involves the use of iodine and oxygen in acetonitrile for 48 hours in a sealed tube . A third method involves the use of dmap and triethylamine in dichloromethane at 20℃ for 18 hours .Molecular Structure Analysis
The molecular formula of “this compound” is C14H17NO3 . It has a molecular weight of 247.29 . The InChI Key is DWMPQAJKVAOOOW-UHFFFAOYSA-N .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical and Chemical Properties Analysis
“this compound” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . It is not an inhibitor of CYP2D6 and CYP3A4 . It has a Log Kp (skin permeation) of -5.51 cm/s . Its Log Po/w (iLOGP) is 3.06 .Scientific Research Applications
Environmental Presence and Impact of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which share chemical similarities with Tert-butyl 7-methoxy-1H-indole-1-carboxylate, are extensively utilized across various industries to prolong product shelf life by inhibiting oxidative reactions. Studies have highlighted the detection of SPAs in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, indicating widespread dissemination. Additionally, SPAs have been observed in human tissues, including fat, serum, urine, breast milk, and fingernails, pointing towards significant human exposure pathways such as food intake, dust ingestion, and personal care products. The toxicological profile of SPAs has raised concerns, suggesting some could be hepatotoxic, endocrine disruptors, or even carcinogenic, underscoring the need for further research on their environmental behavior and human health impacts (Liu & Mabury, 2020).
Indole Synthesis Methodologies
The synthesis of indole alkaloids, which includes compounds like this compound, is a field of significant interest due to their pharmacological activities. The development of new methods for indole synthesis has been a key area of research, aiming to improve efficiency and yield for pharmaceutical applications. The classification of indole synthesis routes provides a comprehensive framework for understanding the diverse strategies utilized in generating these complex molecules, facilitating the identification of novel synthetic pathways and improving existing ones for better outcomes in drug development (Taber & Tirunahari, 2011).
Biodegradation and Fate of Oxygenates in Soil and Groundwater
The environmental fate of methyl tert-butyl ether (MTBE), a compound structurally related to this compound, and its biodegradation in soil and groundwater has been extensively reviewed. These studies provide insights into the mechanisms through which similar compounds might undergo degradation in various environmental settings. The identification of microorganisms capable of degrading such ethers and the understanding of their metabolic pathways are crucial for assessing the environmental impact and potential remediation strategies for contaminants derived from fuel additives and other industrial chemicals (Thornton et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 7-methoxy-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be impacted.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a substrate for P-glycoprotein, which is involved in drug efflux and could impact bioavailability .
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
Action Environment
The compound is recommended to be stored in an inert atmosphere at temperatures between 2-8°c , suggesting that temperature and exposure to reactive gases could impact its stability.
Properties
IUPAC Name |
tert-butyl 7-methoxyindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-6-5-7-11(17-4)12(10)15/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMPQAJKVAOOOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677973 |
Source
|
Record name | tert-Butyl 7-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-77-8 |
Source
|
Record name | 1,1-Dimethylethyl 7-methoxy-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 7-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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